REACTION_SMILES
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[Cl-:21].[c:1]1([C:7](=[CH:8][CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[n:22]1[cH:23][c:24]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36](=[O:37])[OH:38])[cH:25][cH:26][cH:27]1>>[c:1]1([C:7](=[CH:8][CH:9]2[CH2:10][CH2:11][N:12]([C:36]([CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][c:24]3[cH:23][n:22][cH:27][cH:26][cH:25]3)=[O:37])[CH2:13][CH2:14]2)[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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C(=C(c1ccccc1)c1ccccc1)C1CCNCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=C(c1ccccc1)c1ccccc1)C1CCNCC1
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Name
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O=C(O)CCCCCCCCc1cccnc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCCCCCCc1cccnc1
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Name
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Type
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product
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Smiles
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O=C(CCCCCCCCc1cccnc1)N1CCC(C=C(c2ccccc2)c2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |